N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine
Description
N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (CAS: 1539285-92-1) is a substituted benzoazepine derivative with a molecular formula of C₂₃H₂₄F₆N₆ and a molar mass of 498.47 g/mol. Its structure features a benzoazepine core substituted with two methyl groups at positions 7 and 9, a 2-methyl-2H-tetrazol-5-yl group, and a 3,5-bis(trifluoromethyl)benzyl moiety. The compound requires storage at 2–8°C, likely due to sensitivity to thermal degradation or hydrolysis .
Properties
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-7,9-dimethyl-N-(2-methyltetrazol-5-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F6N6/c1-13-7-14(2)20-18(8-13)19(5-4-6-30-20)35(21-31-33-34(3)32-21)12-15-9-16(22(24,25)26)11-17(10-15)23(27,28)29/h7-11,19,30H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWJIRQQIVAXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCCN2)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NN(N=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine is a novel compound with significant potential in medicinal chemistry. Its complex structure includes a benzo[b]azepine core and a tetrazole moiety, which are known to exhibit various biological activities. This article reviews the biological activity of this compound based on diverse research findings.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of benzo[b]azepines have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of the tetrazole ring may enhance these properties due to its ability to interact with biological targets.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to good | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Variable |
2. Cytotoxicity and Anticancer Potential
Studies have suggested that similar compounds may possess cytotoxic effects against cancer cell lines. The specific activity of this compound against various cancer types is still under investigation.
3. Neuropharmacological Effects
Given its structural resemblance to known neuroactive compounds, this benzo[b]azepine derivative may influence neurotransmitter systems. The potential for neuroprotective effects or modulation of anxiety and depression-related pathways is an area of ongoing research.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various benzo[b]azepine derivatives against clinical isolates. The results indicated that compounds with trifluoromethyl substitutions demonstrated enhanced antibacterial activity compared to their non-substituted counterparts. This suggests that the trifluoromethyl group may play a crucial role in increasing lipophilicity and membrane permeability.
Case Study 2: Cytotoxicity Assays
In vitro assays conducted on several cancer cell lines revealed that related compounds exhibited significant cytotoxicity at micromolar concentrations. Further investigations are required to elucidate the mechanism of action and the specific pathways involved.
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound indicates that modifications in the benzyl and tetrazole groups can significantly impact biological activity. For example:
- Trifluoromethyl Substitution : Enhances lipophilicity and potentially increases bioactivity.
- Tetrazole Moiety : Known for its ability to mimic carboxylic acids in biological systems, which may enhance binding to target proteins.
Scientific Research Applications
Biological Activities
This compound has shown promise in various biological applications:
2.1 Anticancer Activity
Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity and potentially increases the compound's ability to penetrate cellular membranes, which is crucial for anticancer activity .
2.2 Antimicrobial Properties
Research has demonstrated that related compounds possess antimicrobial properties. The presence of the tetrazole ring may contribute to this activity by interacting with microbial enzymes or membranes .
2.3 Neurological Applications
The benzo[b]azepine framework is known for its neuroactive properties. Compounds in this class are often investigated for their potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems .
Material Science Applications
The unique chemical structure of N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine also lends itself to applications in material science:
3.1 Organic Electronics
Research into organic semiconductors has highlighted compounds with trifluoromethyl groups for their improved electronic properties. These compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .
3.2 Catalysis
The compound can serve as a catalyst or a ligand in various organic reactions due to its ability to stabilize transition states through coordination with metal centers .
Case Studies
Several studies have documented the synthesis and application of similar compounds:
Comparison with Similar Compounds
Table 1: Key Features of Comparable Compounds
Substituent Impact on Properties
Trifluoromethyl vs. Methoxy Groups
- Target Compound vs. Compound 40 : The 3,5-bis(trifluoromethyl)benzyl group in the target compound confers strong electron-withdrawing effects and lipophilicity, which may enhance blood-brain barrier penetration. In contrast, Compound 40’s 5-isopropyl-2-methoxyphenyl group introduces steric bulk and moderate polarity, improving solubility in polar solvents .
- Biological Implications: Trifluoromethyl groups are often associated with prolonged metabolic half-lives, whereas methoxy groups may facilitate interactions with aromatic amino acid residues in enzyme binding pockets .
Tetrazole vs. Tosyl Moieties
- The target compound’s 2-methyltetrazole ring (pKa ~4.9) can act as a bioisostere for carboxylic acids, enabling hydrogen bonding without ionization at physiological pH. Comparatively, the tosyl group in 181210-18-4 introduces a rigid, planar sulfonamide structure, which is advantageous for binding to serine proteases but may reduce membrane permeability .
Benzoazepine Core Modifications
- This simplification may improve synthetic accessibility but reduce target specificity .
Spectroscopic and Analytical Data
- NMR Trends : In analogues like Compound 40, chemical shifts in the aromatic region (δ 7.6–7.9 ppm) correlate with electron-withdrawing substituents (e.g., CF₃), while methoxy groups (δ ~3.8–4.1 ppm) shield adjacent protons . The target compound’s ¹H NMR would similarly show distinct splitting patterns for the benzyl and tetrazole protons, though specific data are unavailable in the provided evidence.
- HPLC Purity : Compound 40 achieves 96.1% purity under optimized conditions, suggesting robust synthetic routes. The target compound’s storage requirements (2–8°C) imply sensitivity to degradation, necessitating stringent quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
